Product packaging for Stallimycin(Cat. No.:CAS No. 39389-47-4)

Stallimycin

Cat. No.: B10784167
CAS No.: 39389-47-4
M. Wt: 481.5 g/mol
InChI Key: UPBAOYRENQEPJO-UHFFFAOYSA-N
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Description

Classification as a Pyrrolamide Antibiotic and Historical Context in Academic Inquiry

Stallimycin (B1207440) is classified as a pyrrolamide antibiotic. nih.gov It is an oligopeptide isolated from the bacterium Streptomyces distallicus. nih.govlookchem.com Historically, this compound (as Distamycin A) emerged as a molecule of interest due to its antiviral and antiprotozoal properties. nih.gov However, its relatively low cytotoxicity led to its extensive study not as a direct therapeutic agent, but as a model compound for understanding how small molecules can recognize and bind to specific sequences of DNA. tandfonline.com This academic inquiry established this compound as a prototype for a class of molecules known as minor groove binders (MGBs). tandfonline.comesr.ie Its crescent-shaped structure, composed of N-methylpyrrole rings, became a key framework that researchers have since modified and built upon to design synthetic molecules with enhanced DNA binding affinity and sequence specificity. atdbio.comnih.gov

Fundamental Role as a DNA-Targeting Ligand in Research

The fundamental role of this compound in chemical biology research stems from its function as a DNA-targeting ligand. It binds non-covalently to the minor groove of double-helical B-DNA. esr.iebeilstein-journals.org This binding is highly selective for adenine-thymine (A-T) rich sequences. atdbio.comnih.gov The specificity is attributed to the steric hindrance from the 2-amino group of guanine, which prevents the molecule from fitting into the minor groove at G-C base pairs. atdbio.com

The interaction between this compound and DNA is driven by a combination of forces:

Hydrogen Bonding: The amide protons of the pyrrolamide backbone form hydrogen bonds with the O2 atoms of thymine (B56734) and N3 atoms of adenine (B156593) on the floor of the minor groove. atdbio.comnih.gov

Van der Waals Interactions: The molecule makes close contact with the walls of the DNA groove. nih.gov

Electrostatic Interactions: The positively charged terminal amidine group is attracted to the negatively charged phosphate (B84403) backbone of DNA, aiding its initial association with the nucleic acid. atdbio.comnih.gov

This well-defined binding mode has made this compound an essential tool for:

Probing DNA Structure: Its binding can be used to identify and study A-T rich regions within genomes.

A Scaffold for Drug Design: Researchers have used this compound as a carrier molecule, attaching cytotoxic or alkylating moieties to its framework to target these functions to specific DNA sequences. tandfonline.comnih.gov This has led to the development of synthetic derivatives like tallimustine. tandfonline.com

Studying DNA-Protein Interactions: It can be used to compete with and probe the binding sites of DNA-binding proteins. washington.edu

More recent research has also revealed that this compound can interact with other DNA secondary structures, such as G-quadruplexes, although through a different binding mechanism that involves stacking on the terminal G-quartets rather than groove binding. nih.govwashington.edu This versatility further cements its importance as a multifaceted research tool in chemical biology.

Data Tables

Table 1: Key Characteristics of this compound (Distamycin A)

PropertyDescriptionSource(s)
Alternate Name Distamycin A nih.govlookchem.com
Classification Pyrrolamide Antibiotic, Oligopeptide nih.govnih.gov
Natural Source Streptomyces distallicus nih.govlookchem.com
Primary Biological Target Minor groove of B-DNA esr.iebeilstein-journals.org
Sequence Specificity Prefers Adenine-Thymine (A-T) rich regions atdbio.comnih.gov
Binding Mode Non-covalent: Hydrogen bonding, van der Waals forces, electrostatic interactions atdbio.comnih.gov
Research Application Model for DNA-ligand interactions, scaffold for synthetic drug design tandfonline.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27N9O4 B10784167 Stallimycin CAS No. 39389-47-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-formamido-1-methylpyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N9O4/c1-29-9-13(26-12-32)6-17(29)21(34)28-15-8-18(31(3)11-15)22(35)27-14-7-16(30(2)10-14)20(33)25-5-4-19(23)24/h6-12H,4-5H2,1-3H3,(H3,23,24)(H,25,33)(H,26,32)(H,27,35)(H,28,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBAOYRENQEPJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N9O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6576-51-8 (mono-hydrochloride)
Record name Stallimycin [INN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID9045637
Record name Stallimycin
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Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

636-47-5
Record name Distamycin A
Source CAS Common Chemistry
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Record name Stallimycin [INN]
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Record name distamycin a
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Record name Stallimycin
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Record name STALLIMYCIN
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Biosynthetic Pathways and Genetic Determinants of Stallimycin Production

Elucidation of Biosynthetic Gene Clusters in Streptomyces Species

The study of natural product biosynthesis has been significantly advanced by the identification and characterization of biosynthetic gene clusters (BGCs) within the genomes of producing organisms. For Stallimycin (B1207440) (Distamycin A), the model organism Streptomyces netropsis DSM40846 has been instrumental. Genome mining and subsequent analyses have revealed that S. netropsis harbors two distinct, yet interdependent, BGCs responsible for the synthesis of pyrrolamides, including this compound, congocidine (B231845), and a hybrid molecule known as disgocidine researchgate.netnih.govbocsci.com.

These two gene clusters, designated Cluster 1 and Cluster 2, have been characterized by their sizes: Cluster 1 spans approximately 28 kb, while Cluster 2 is about 7 kb researchgate.net. Crucially, gene knockout experiments have demonstrated a reciprocal dependency between these clusters for the production of the three pyrrolamide analogues. This interdependence suggests a complex regulatory and functional relationship, where both clusters are essential for the complete assembly of the final products researchgate.netnih.gov. The identification of these BGCs provides a foundational blueprint for understanding the genetic architecture governing this compound biosynthesis.

Table 1: Biosynthetic Gene Clusters in Streptomyces netropsis DSM40846

Cluster IDApproximate Size (kb)Primary Products IdentifiedKey Characteristic
Cluster 128This compound, Congocidine, DisgocidineLarger cluster, essential for pyrrolamide synthesis
Cluster 27This compound, Congocidine, DisgocidineSmaller cluster, essential for pyrrolamide synthesis
Overall -Pyrrolamides (this compound, Congocidine, Disgocidine)Reciprocally dependent for production

Enzymatic Steps and Precursor Utilization in Pyrrolamide Biosynthesis

The biosynthesis of this compound, as a pyrrolamide, involves the assembly of multiple pyrrole (B145914) rings linked by amide bonds. While the precise enzymatic cascade for this compound itself is still being fully elucidated, research into related pyrrolamides provides insights into the general mechanisms. Pyrrolamides are characterized by their poly-pyrrolic structure, featuring one or more pyrrole-2-carboxamide units mdpi.com.

Studies on pyrrolamide polymerization in Streptomyces species have suggested an "iterative strategy" underlying the formation of these complex molecules researchgate.net. This strategy likely involves specific enzymes responsible for pyrrole unit activation, condensation, and modification. For instance, enzymes such as amidohydrolases (e.g., Pya25) and proteins with peptidyl carrier protein (PCP) domains (e.g., Pya21) have been implicated in pyrrole polymerization in related pathways researchgate.net. The biosynthesis also requires precursors that can be formylated and assembled into a tripyrrole skeleton researchgate.net. The exact nature of the starter units and the specific enzymes catalyzing each step, such as tailoring enzymes for modifications, remain areas of active investigation.

Natural Combinatorial Biosynthesis Mechanisms and Hybrid Molecule Formation

A particularly fascinating aspect of this compound biosynthesis in S. netropsis DSM40846 is the production of disgocidine, a hybrid molecule formed by combining elements of both congocidine and this compound researchgate.netnih.govbocsci.com. This phenomenon, termed "natural combinatorial biosynthesis," arises from the interaction and coordinated action of the two distinct BGCs present in the organism researchgate.netnih.gov.

The co-evolution of these interdependent gene clusters has likely enabled the organism to generate molecular diversity. The synthesis of disgocidine exemplifies how different biosynthetic pathways, encoded by separate gene clusters, can interact to produce novel hybrid structures. This process highlights the evolutionary flexibility of Streptomyces in generating complex secondary metabolites and offers a natural model for understanding how gene cluster evolution can lead to combinatorial product formation.

Genetic Engineering Approaches for Enhanced Production or Diversification

The identification of the this compound BGCs in S. netropsis opens avenues for genetic engineering to enhance production or diversify the resulting compounds. Gene knockout experiments have already been pivotal in demonstrating the essential interdependence of the two BGCs, providing critical information for future manipulation researchgate.net. Furthermore, research has identified gene cassettes linked to the this compound BGCs that play a role in the organism's self-resistance to the antibiotic, suggesting potential targets for modification researchgate.net.

General strategies employed in Streptomyces for boosting secondary metabolite yields include the overexpression of pathway-specific regulatory genes, manipulation of precursor supply pathways, and disruption of competing metabolic pathways biofueljournal.comnih.gov. For instance, in Streptomyces hygroscopicus, metabolic engineering based on genome-scale models led to a significant increase in rapamycin (B549165) production through gene knockouts and overexpression nih.gov. Applying similar principles, such as targeted gene activation or heterologous expression of key enzymes, could potentially increase this compound titers or lead to the generation of novel analogues with modified properties. Understanding the complete set of genes involved in this compound biosynthesis, including regulatory elements and resistance mechanisms, is a prerequisite for successful genetic engineering efforts.

Synthetic Methodologies and Chemical Derivatization Strategies for Stallimycin Analogues

Total Chemical Synthesis Approaches for Stallimycin (B1207440)

The total synthesis of this compound and its analogues, often referred to as lexitropsins or polyamides, has been approached through various solution-phase strategies. These methods focus on the sequential coupling of N-methylpyrrole carboxylic acid units to construct the characteristic polyamide backbone.

Early and foundational synthetic routes involve the step-by-step coupling of protected N-methylpyrrole building blocks. A typical synthesis might start from a protected N-methylpyrrole ester and build the polyamide chain through a series of amide bond formations, followed by deprotection and subsequent coupling of the next pyrrole (B145914) unit. The synthesis culminates in the introduction of the formamido group at the N-terminus and the propionamidine group at the C-terminus.

More complex syntheses have been developed for analogues where the core structure is significantly altered. For instance, carbocyclic analogues of distamycin have been prepared in which N-methylpyrrole units are replaced by trisubstituted benzene (B151609) moieties. nih.gov One such synthesis was a twelve-step process starting from 2-hydroxy-5-phenylazobenzoic acid to create a bis-lexitropsin linked by a tetramethylenedioxy chain. nih.gov These total synthesis approaches, while often laborious, provide the flexibility to introduce profound structural modifications that are not accessible through simple derivatization of the natural product. They have been instrumental in creating molecules with entirely new recognition properties and biological activities. nih.govnih.gov

Solid-Phase Synthesis Techniques for Polyamide Libraries

The need to rapidly generate and screen numerous this compound analogues spurred the development of solid-phase synthesis techniques. These methods have become the cornerstone for producing polyamide libraries, allowing for systematic exploration of structure-activity relationships. caltech.edumdpi.com

Solid-phase polyamide synthesis (SPPS) typically utilizes Boc (tert-butyloxycarbonyl) protection chemistry. caltech.edu The process involves anchoring the first building block to a solid support (resin) and then sequentially adding protected N-methylpyrrole or other heterocyclic amino acid monomers. Each cycle consists of deprotection of the Boc group, coupling of the next activated monomer, and washing steps. caltech.edu This automated or semi-automated approach significantly accelerates the synthesis of complex polyamides. ucl.ac.uk

Several types of resins have been employed, each offering distinct advantages for cleaving the final product and modifying the C-terminus.

Resin TypeC-Terminal Group after CleavageKey Characteristics
PAM (Phenylacetamidomethyl) β-alanine-Dp (N,N-dimethylaminopropylamine)The standard resin for early polyamide synthesis; thermally stable and provides good yields. However, it restricts C-terminal functionalization and imposes DNA sequence constraints due to the bulky tail. caltech.edu
Oxime Resin Variable (allows for truncated tails)Enables the synthesis of polyamides with incrementally shortened C-terminal tails, such as methyl amide, removing the A,T base pair preference of the β-Dp tail. nih.gov It is, however, sensitive to extended acid treatment and high temperatures. caltech.edu
Safety-Catch Hydrazine Resin Variable (highly flexible)A robust platform compatible with a wider range of reaction conditions than the oxime resin. The linker is activated by mild oxidation, allowing for the synthesis of complex conjugates and varied C-terminal functionalities without unwanted side reactions. caltech.edu
p-Nitrophenyl Carbonate Wang Resin Carbamate linkageUsed for a non-peptide-based strategy, where aromatic amino-nitro compounds are grafted onto the resin, followed by reduction and acylation steps to build the polyamide chain. mdpi.comresearchgate.net

The application of solid-phase synthesis, including split-and-mix techniques, has enabled the creation of large combinatorial libraries of this compound analogues for high-throughput screening against specific DNA sequences. nih.govmdpi.com

Rational Design and Synthesis of Modified this compound Derivatives

The rational design of this compound analogues aims to modulate their DNA binding properties and introduce new functionalities. This is achieved by chemically modifying specific parts of the molecule: the pyrrole rings, the amidine tail, or by introducing new structural motifs and linkers.

The N-methylpyrrole rings are central to the DNA recognition properties of this compound. Modifications in this region are primarily aimed at altering sequence selectivity. While a pair of pyrrole rings recognizes A,T or T,A base pairs, replacing a pyrrole (Py) with an imidazole (B134444) (Im) allows for the specific recognition of G-C base pairs. caltech.edu This "pairing rule" has been a guiding principle in the design of sequence-specific polyamides.

Beyond imidazole, other heterocyclic rings have been incorporated. For example, benzoheterocyclic rings bearing alkylating groups have been tethered to a distamycin frame to create potent cytotoxic agents. nih.gov The synthesis involves coupling the desired benzoheterocyclic carboxylic acid with desformyldistamycin. nih.gov These modifications demonstrate that the core polyamide scaffold is tolerant of significant changes, allowing for the introduction of diverse chemical functionalities.

The positively charged C-terminal amidine moiety is crucial for anchoring the ligand in the DNA minor groove. However, research has shown that it is not an absolute requirement for activity and can be replaced to modulate biological properties. nih.gov A study on α-bromoacrylic derivatives of distamycin explored the replacement of the amidine group with other basic or non-basic functionalities. nih.gov

Original MoietyReplacement GroupImpact on Activity
Amidine GuanidinoResulted in a potent cytotoxic agent (PNU 166196) with a favorable myelotoxicity/cytotoxicity ratio, leading to its selection for clinical development. nih.gov
Amidine Other basic groupsMaintained potent cytotoxic activity. nih.gov
Amidine Non-basic groupsMaintained potent cytotoxic activity, indicating the amidine's positive charge is not essential for this particular class of derivatives. nih.gov

The synthesis of these amidine analogues typically involves modifying the terminal carboxylic acid of the polyamide chain before cleavage from the solid support or via solution-phase chemistry on the completed backbone. The Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile followed by reaction with ammonia (B1221849) or an amine, is a classic method for forming amidines and their N-substituted derivatives. nih.gov

A significant strategy to enhance the DNA sequence selectivity of this compound analogues involves replacing one or more of the pyrrole rings with biaryl motifs. nih.govucl.ac.uk These rigid, planar structures can be designed to make more specific contacts within the DNA minor groove. Biaryl moieties are ubiquitous in medicinal chemistry and are known to be valuable scaffolds in drug design. researchgate.netmdpi.com

The synthesis of these analogues often employs the Suzuki-Miyaura cross-coupling reaction. nih.gov This allows for the efficient connection of two different aromatic or heterocyclic rings. In a solid-phase approach, a pyrrole ring can be replaced by a halogenated aromatic ring, which is then subjected to a Suzuki-Miyaura coupling with a boronic acid or ester of another heterocycle. nih.gov This modular approach has been used to create libraries of analogues with diverse biaryl units. nih.govucl.ac.uk

Examples of Biaryl Motifs in this compound Analogues:

Pyrazole-Thiazole: An analogue containing this motif was found to bind to AT-rich sequences more selectively than the parent distamycin. ucl.ac.uk

Benzene-based: Carbocyclic analogues where benzene rings replace N-methylpyrroles have been synthesized to create "bis-lexitropsins". nih.gov

Benzoheterocycles: Various benzoheterocyclic rings, such as N-methylindole, have been incorporated to enhance antileukemic activity. nih.gov

To create advanced tools for chemical biology, this compound analogues are often conjugated to functional molecules like fluorescent dyes, peptides, or reactive groups. These conjugates are used to study cellular uptake, localization, and DNA interaction dynamics.

Fluorescent Probes: Fluorescent distamycin derivatives, such as porphyrin-distamycin conjugates, have been synthesized. mdpi.com These probes allow for the real-time study of polyamide-DNA interactions and help monitor the distribution of the molecule within cells. mdpi.com

Cell-Penetrating Peptides: To overcome poor membrane permeability, this compound analogues have been conjugated to peptides like octa-arginine. These hybrid molecules show enhanced localization in the cell nucleus. mdpi.comresearchgate.net

Oligodeoxyribonucleotides (ODNs): this compound-based peptides have been efficiently conjugated to ODNs containing reactive functionalities like cysteine or oxyamine. mdpi.com These conjugates can be used as enhanced hybridization probes for diagnostics or to improve the target-binding properties of therapeutic ODNs. mdpi.com

This conjugation chemistry often involves incorporating a reactive handle, such as a free amine or a cysteine residue, into the this compound analogue during its synthesis, which can then be selectively coupled with the desired probe molecule.

Molecular Mechanisms of Action of Stallimycin

DNA Minor Groove Binding Dynamics and Specificity

The binding of Stallimycin (B1207440) to the DNA double helix is a highly specific and dynamic process. It does not bind randomly but targets particular sequences and geometries, inducing specific structural changes in the DNA.

This compound exhibits a strong preference for binding to the minor groove of B-form DNA, specifically at sites rich in adenine (B156593) (A) and thymine (B56734) (T) base pairs. abmole.comnih.gov Research indicates that a sequence of at least four to five adjacent A-T base pairs is required for strong, reversible complex formation. nih.govpnas.org This specificity is attributed to the molecule's crescent shape, which complements the curvature of the DNA minor groove in A-T-rich regions, and the formation of hydrogen bonds between the amide groups of the antibiotic and the O2 atoms of thymine and N3 atoms of adenine on the floor of the groove. ias.ac.in

The binding of this compound to DNA is not limited to a single mode. Studies have revealed that it can form both 1:1 and 2:1 (drug-to-DNA) complexes. nih.gov The preference for a particular binding mode is influenced by the specific DNA sequence, with the terminal A/T residues of the binding site playing a critical role in stabilizing or destabilizing these complexes. nih.gov High-affinity binding is often associated with the 1:1 complex, while the 2:1 mode can also form stable complexes, sometimes in a cooperative fashion. nih.govacs.org

PropertyDescriptionSource(s)
Binding Site Minor groove of B-DNA abmole.comwikipedia.org
Sequence Preference A/T-rich regions (minimum of 4-5 adjacent pairs) nih.govpnas.org
Binding Modes 1:1 and 2:1 (this compound:DNA) nih.govacs.org
Binding Affinity (Ka) 11.6 x 105 M-1 (for one site per 6.1 nucleotides in calf thymus DNA) nih.gov
Stabilizing Forces Hydrogen bonding and electrostatic interactions ias.ac.innih.gov

The binding of this compound to A-T rich sequences enhances the stability of the DNA double helix in those regions. nih.gov This stabilization is a direct consequence of the favorable energetic interactions within the minor groove. However, the influence on DNA conformation is subtle. While it doesn't cause significant unwinding of the helix (less than 3 degrees per bound molecule), its presence can alter the local DNA structure. nih.gov

This compound also affects DNA topology by influencing the activity of enzymes that modulate it. It has been shown to inhibit the activity of topoisomerase II, an enzyme crucial for managing DNA supercoiling during replication and transcription. wikipedia.org By occupying the minor groove, this compound can prevent the binding or action of such enzymes, thereby interfering with the topological state of DNA required for these processes.

Inhibition of Nucleic Acid Synthesis and Processing

By binding to DNA, this compound creates a physical impediment that interferes with the enzymes and proteins involved in reading and processing the genetic information stored in DNA.

This compound is a potent inhibitor of transcription. wikipedia.org Its mechanism of inhibition is multifaceted. A primary mode of action is the prevention of transcription factor binding to their target DNA sequences. nih.govnih.gov For example, this compound can block the TATA-binding protein (TBP), a key component of the general transcription machinery, from binding to the TATA box in gene promoters. nih.gov This inhibition prevents the assembly of a competent pre-initiation complex, thereby halting transcription before it begins. nih.gov

Furthermore, this compound can directly impede the progression of RNA polymerase along the DNA template. youtube.com Studies on viral systems, such as vaccinia virus and HIV-1, have demonstrated that this compound can severely impair the synthesis of viral mRNA, particularly at intermediate and late stages of transcription. nih.govnih.gov

Target Protein/ProcessEffect of this compoundConsequenceSource(s)
TATA-binding protein (TBP) Prevents binding to the TATA boxInhibition of basal transcription initiation nih.gov
Transcription Factor Sp1 Inhibits interaction with its DNA targetAltered gene expression nih.gov
RNA Polymerase Prevents movement along the DNA templatePremature termination of transcription youtube.com
Vaccinia Virus Transcription Inhibits postreplicative intermediate and late mRNA synthesisBlocks virion assembly nih.govnih.gov

The effect of this compound on DNA replication is complex. While it is generally considered an inhibitor of DNA synthesis, the direct mechanism can be subtle. In studies with vaccinia virus, DNA replication itself proceeded at normal rates in the presence of the drug; however, the newly synthesized DNA accumulated in the cytoplasm, and virion assembly was completely blocked. nih.govnih.gov This suggests that this compound's interference may not be a direct blockade of DNA polymerase but rather an inhibition of the transcription of essential late genes required for subsequent steps in the viral life cycle. nih.gov In cellular systems, minor-groove binders like this compound have been shown to impair the G2 phase of the cell cycle, a checkpoint that ensures DNA replication is complete and the cell is ready for mitosis, leading to polyploidisation. sigmaaldrich.com This indicates an interference with the proper completion or regulation of DNA replication.

Effects on Viral Nucleic Acid Biosynthesis Pathways

This compound demonstrates significant inhibitory effects on the biosynthesis of viral nucleic acids, although its impact varies depending on the specific virus and the stage of replication.

Research on vaccinia virus, a poxvirus, reveals that this compound is a potent inhibitor of its replication. nih.govnih.gov The core of its antiviral activity in this context is not the inhibition of viral DNA synthesis itself, but rather the disruption of post-replicative messenger RNA (mRNA) synthesis. nih.govnih.gov Studies have shown that while viral DNA replication may proceed at normal rates, the subsequent transcription of intermediate and late viral genes is severely impaired. nih.govnih.gov This selective inhibition prevents the formation of essential viral proteins required for the assembly of new virions, leading to an accumulation of viral DNA in the cytoplasm without the formation of mature virus particles. nih.govnih.gov

In studies involving Herpes Simplex Virus (HSV), this compound has been shown to be a more effective inhibitor of viral DNA synthesis compared to host cell DNA synthesis. umich.edu This suggests a degree of selectivity for the viral replication machinery.

Table 1: Effect of this compound (Distamycin A) on Viral Nucleic Acid Synthesis

Viral Process Effect Affected Viruses (Examples) Mechanism
Early Gene Transcription Unaffected Vaccinia Virus Does not significantly interfere with the transcription of early viral genes. nih.govnih.gov
Viral DNA Synthesis Largely Unaffected Vaccinia Virus Viral DNA accumulates, but does not assemble into new virions. nih.govnih.gov
Inhibited Herpes Simplex Virus Preferentially inhibits viral DNA synthesis over host cell DNA synthesis. umich.edu
Intermediate & Late mRNA Synthesis Severely Inhibited Vaccinia Virus Binds to A-T rich promoter regions, blocking transcription of essential late-stage genes. nih.govnih.gov

Specific Protein Target Engagement and Enzymatic Inhibition

This compound's primary interaction is with DNA; however, this binding has downstream consequences for protein function, particularly proteins involved in transcription and DNA metabolism.

Current research provides no direct evidence to suggest that this compound or its analogue, Distamycin A, functions as a direct inhibitor of viral proteases such as papain-like proteases (PLpro). Viral proteases are crucial for cleaving viral polyproteins into functional units, a process essential for replication. nih.gov Inhibitors of these enzymes, like those targeting the SARS-CoV-2 PLpro, are a major focus of antiviral drug development. nih.govnih.govresearchgate.netresearchgate.netrsc.org However, the known mechanism of this compound, which centers on DNA minor-groove binding, is distinct from the mechanisms of protease inhibitors that typically target the enzyme's active site. nih.govnih.gov

This compound's interaction with DNA can indirectly modulate the function of various cellular and viral proteins that bind to DNA. By altering the conformation of DNA at A-T rich sequences, this compound can displace essential transcription factors from their binding sites. nih.govnih.gov

Studies have demonstrated that this compound can:

Inhibit Transcription Factor Binding: It can prevent the binding of the TATA-box Binding Protein (TBP), a key component of the transcription initiation complex, to TATA box promoters. nih.gov It also selectively inhibits the binding of other important transcription factors like Serum Response Factor (SRF) and Myocyte Enhancer Factor 2 (MEF2). nih.gov

Modulate Protein Phosphorylation: Derivatives of Distamycin A have been shown to inhibit the tumor necrosis factor (TNF)-induced tyrosine phosphorylation of specific membrane proteins, suggesting an influence on cellular signaling pathways. nih.gov

Inhibit Topoisomerases: Analogues of this compound have demonstrated inhibitory activity against both DNA topoisomerase I and II, enzymes critical for managing DNA topology during replication and transcription. nih.gov

Table 2: Modulation of Protein and Enzyme Function by this compound (Distamycin A) and its Derivatives

Protein/Enzyme Target Effect of this compound/Derivative Functional Consequence
TATA-box Binding Protein (TBP) Prevents binding to TATA box DNA. nih.gov Inhibition of basal transcription initiation.
Serum Response Factor (SRF) Selectively inhibits binding to DNA. nih.gov Repression of muscle-specific promoter activity.
Myocyte Enhancer Factor 2 (MEF2) Selectively inhibits binding to DNA. nih.gov Repression of muscle-specific promoter activity.
Protein Tyrosine Kinases Inhibits TNF-induced phosphorylation of specific proteins. nih.gov Potentiation of TNF activity and increased cell sensitivity.
DNA Topoisomerases I & II Inhibitory activity demonstrated by analogues. nih.gov Disruption of DNA replication and transcription.

Modulation of Cellular Metabolic and Signaling Pathways

The effects of this compound on cellular metabolism are not as well-defined as its impact on nucleic acid processes. The available information primarily comes from studies on related compounds or general cellular responses to stress induced by such agents.

There is no direct scientific evidence in the provided search results detailing the specific impact of this compound on glucose catabolism or glycolysis. Research into metabolic modulation often focuses on inhibitors of specific enzymes in the glycolytic pathway, a mechanism not directly associated with this compound's primary mode of action.

While direct studies on this compound's role in creating a redox imbalance are limited, the mechanisms of similar natural product antibiotics suggest a potential for inducing oxidative stress. nih.gov Some quinone-based antibiotics can generate reactive oxygen species (ROS) by abstracting electrons from cellular enzymes and transferring them to molecular oxygen. nih.gov This process can lead to the formation of superoxide (B77818) and hydrogen peroxide, overwhelming the cell's antioxidant defenses and causing damage to DNA, proteins, and lipids. nih.govmdpi.com

One study on the antibiotic streptonigrin, which also requires iron and oxygen for its activity, found that it creates a potent oxidizing species directly on the surface of DNA without releasing diffusible ROS that cellular defenses could easily neutralize. nih.gov This localized oxidative burst is highly effective at causing DNA damage and cell death. nih.gov Given that this compound's mechanism is also centered on DNA interaction, it is plausible that it could facilitate similar localized oxidative events, though this specific mechanism has not been explicitly demonstrated for this compound in the available research. An imbalanced cellular redox system can lead to oxidative stress-mediated cell damage. mdpi.com

Effects on Host Cell Gene Regulation and Protein Expression Profiles

This compound, also known as Distamycin A, exerts its biological effects primarily by binding to the minor groove of A/T-rich sequences of DNA. nih.govnih.govnih.gov This interaction can alter the DNA conformation and consequently interfere with the binding of essential transcription factors, leading to changes in host cell gene regulation and protein expression profiles. nih.gov The effects of this compound on gene expression are highly specific and depend on the presence of its target A/T-rich sequences within the regulatory regions of genes.

Research has shown that this compound can selectively inhibit the expression of certain genes by displacing transcription factors that are crucial for their transcription. nih.gov A notable example is its effect on myogenic differentiation. In the myogenic C2 cell line, this compound has been observed to specifically inhibit the expression of endogenous muscle-specific genes, effectively halting the myogenic program. nih.gov This is achieved by preventing the binding of key transcription factors, namely Serum Response Factor (SRF) and Myocyte Enhancer Factor-2 (MEF2), to their respective A/T-rich DNA binding sites. nih.gov Interestingly, the binding of other transcription factors like Sp1 and MyoD is not affected, highlighting the specificity of this compound's action. nih.gov The inhibition of SRF and MEF2 binding leads to the downregulation of promoters that are dependent on these factors. nih.gov

Conversely, in pleuripotential TA1 cells, treatment with this compound has been shown to enhance adipocyte differentiation while dramatically reducing the number of cells committing to the myogenic lineage. nih.gov This differential effect underscores the compound's ability to modulate cellular differentiation pathways by selectively altering gene expression.

The table below summarizes the known effects of this compound on the regulation of specific host cell genes and the transcription factors it interacts with.

Table 1: Documented Effects of this compound on Host Cell Gene Regulation

Affected Gene/Protein Host Cell Type Effect of this compound Mechanism Reference
Cardiac alpha-actinMyogenic C2 cellsInhibition of expressionDisplacement of SRF and MEF2 transcription factors from A/T rich promoter regions. nih.gov
Skeletal alpha-actinMyogenic C2 cellsInhibition of expressionDisplacement of SRF and MEF2 transcription factors from A/T rich promoter regions. nih.gov
SRF-dependent promotersNot specifiedDownregulationInhibition of Serum Response Factor (SRF) binding to DNA. nih.gov
MEF2-dependent promotersNot specifiedDownregulationInhibition of Myocyte Enhancer Factor-2 (MEF2) binding to DNA. nih.gov

Furthermore, this compound has been shown to impact the transcription of viral genes within host cells. In the context of vaccinia virus infection, this compound inhibits the synthesis of intermediate and late viral mRNA. nih.gov The promoters for these viral genes contain A-T rich motifs, which are the binding sites for viral transcription factors. This compound's interaction with these DNA regions is thought to impair the binding of the viral transcription machinery, thus blocking viral gene expression at these stages. nih.gov

While these specific instances of gene regulation by this compound are well-documented, comprehensive transcriptomic and proteomic studies that provide a global view of its effects on host cell gene and protein expression are not widely available in public research literature. Such studies would be invaluable for a complete understanding of the compound's cellular impact.

Structure Activity Relationships Sar and Computational Chemistry Studies

Experimental Approaches to Structure-Activity Correlation

Influence of Pyrrole (B145914) Nitrogen Substitutions on Biological Activity

The polypyrrole core of stallimycin (B1207440) is fundamental to its DNA binding capability. The number and arrangement of these heterocyclic rings directly influence both the binding affinity and the biological effect of the compounds.

Number of Pyrrole Units Relative DNA Binding Affinity Relative Cytotoxicity
MonopyrroleLowerLower
DipyrroleHigherHigher
Tripyrrole (this compound)HighestHighest
This table illustrates the general trend observed when varying the number of pyrrole units in this compound analogs, based on findings from studies on related conjugates. nih.gov

Amidine Group Modifications and their Functional Impact

The terminal propionamidine group of this compound is a key feature, contributing significantly to its DNA binding and biological activity. Modifications to this group have been explored to modulate the molecule's properties.

The positively charged amidine group plays a crucial role in anchoring the molecule within the DNA minor groove through electrostatic interactions. Research into modifying this functional group has shown that its basicity is very important for activity. researchgate.net Derivatives of this compound where the C-terminal amidine moiety was altered to other functional groups, such as N-cyano or N-hydroxy, have been synthesized to probe the impact on growth inhibition. researchgate.net For example, bis-epoxyethyl derivatives of this compound modified at the amidine group were created and evaluated for their biological effects. researchgate.net The strategic placement of amidine groups can facilitate strong binding to DNA, and modifying them can enhance pharmacological properties. nih.gov Some studies have shown that even replacing the terminal amidine with other basic groups can retain or in some cases modulate the biological activity of the parent compound. nih.gov

Correlation of Molecular Features with DNA Binding Affinity and Specificity

The concave shape of the this compound molecule complements the curvature of the DNA minor groove. The amide NH groups along the backbone form crucial hydrogen bonds with the O2 atoms of thymine (B56734) and N3 atoms of adenine (B156593) on the floor of the groove. nih.gov The binding affinity and even the binding mode (whether one or two molecules bind per DNA site) are sensitive to the specific A/T sequence. nih.gov Circular dichroism spectroscopy studies have revealed a clear correlation between the affinity for this compound and the preference for a 1:1 binding stoichiometry over a 2:1 complex. nih.gov Furthermore, the terminal A/T residues of the binding site play a significant role in stabilizing or destabilizing these complexes, leading to variations in binding affinity. nih.gov Methods such as UV-Vis spectroscopy and viscosity measurements are often employed to confirm and characterize the binding interaction, with changes in DNA viscosity helping to distinguish between different binding modes like intercalation or groove binding. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a computational approach to formalize the connection between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.comfrontiersin.org These mathematical models are instrumental in drug design, helping to predict the activity of new molecules and prioritize synthesis efforts. frontiersin.org

Development of Predictive Models for Biological Activity Profiles

The development of a QSAR model is a structured process that involves collecting a dataset of compounds with known activities, calculating molecular descriptors, and then establishing a mathematical relationship between these descriptors and the biological endpoint. biointerfaceresearch.comnih.gov For this compound and its analogs, the goal is to create models that can predict properties like cytotoxicity or DNA binding affinity.

The process begins by dividing a dataset of molecules into a training set, used to build the model, and a test set, used to evaluate its predictive power. biointerfaceresearch.com Statistical methods such as Multiple Linear Regression (MLR) are then used to generate an equation that links the descriptors to activity. biointerfaceresearch.comresearchgate.net The quality and predictive capability of these models are assessed through internal validation (e.g., cross-validation) and external validation with the test set. biointerfaceresearch.comnih.gov A robust QSAR model for this compound analogs could accelerate the discovery of new compounds with improved activity profiles by allowing for virtual screening of large chemical libraries. nih.gov

Integration of Physicochemical Descriptors and Biological Data

The foundation of any QSAR model is the selection of appropriate molecular descriptors that capture the physicochemical properties relevant to the biological activity being studied. frontiersin.orgfrontiersin.org These descriptors quantify various aspects of a molecule's structure, including its hydrophobicity, electronic properties, and steric (size and shape) characteristics. researchgate.netmlsu.ac.in

Common physicochemical descriptors used in QSAR studies include:

Hydrophobicity: Often represented by LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which is crucial for membrane transport. researchgate.net

Electronic Properties: Parameters like the Hammett substitution constant (σ) describe the electron-donating or withdrawing ability of substituents. mlsu.ac.in Molecular orbital energies (HOMO and LUMO) are also used. frontiersin.orgfrontiersin.org

Steric Descriptors: Molar refractivity (MR) and various topological indices provide information about the volume and shape of the molecule. frontiersin.orgmlsu.ac.in

These descriptors are calculated for each this compound analog and then correlated with their experimentally determined biological data (e.g., IC50 values for cytotoxicity). researchgate.net A successful QSAR model integrates these descriptors into a statistically significant equation, providing insights into which physicochemical properties are most important for the desired biological effect. researchgate.netresearchgate.net

Descriptor Type Example Descriptor Property Represented Relevance to this compound Activity
HydrophobicLogPLipophilicityAbility to cross cell membranes
ElectronicHammett Constant (σ)Electron density distributionStrength of interactions with DNA
Steric/TopologicalMolar Refractivity (MR)Molecular volume and polarizabilityGoodness of fit in the DNA minor groove
This table summarizes key physicochemical descriptor types used in QSAR modeling and their relevance to the biological activity of DNA-binding agents like this compound. researchgate.netfrontiersin.orgmlsu.ac.in

Molecular Modeling and Docking Simulations

Computational techniques such as molecular modeling and docking simulations are pivotal in elucidating the structure-activity relationships of this compound, also known as Distamycin A. These methods provide atomic-level insights into how the compound interacts with its biological targets, primarily the minor groove of DNA.

This compound is a well-documented DNA minor groove binding agent, a property extensively analyzed through computational studies. nih.gov These simulations confirm that this compound preferentially binds to A+T (adenine and thymine) rich regions of the DNA double helix. nih.govoup.compnas.org The binding is driven by a combination of forces, including specific hydrogen bonds, van der Waals contacts, and electrostatic interactions. nih.gov

Molecular dynamics simulations have revealed that the binding of this compound induces a stiffening of the DNA helix structure. nih.gov The core of the interaction involves hydrogen bonds forming between the amide protons of the this compound backbone and the electron-rich O2 atoms of thymine and N3 atoms of adenine located on the floor of the minor groove. nih.gov

Two primary binding modes have been characterized for this compound and its analogues: a 1:1 motif where a single ligand molecule binds within the groove, and a 2:1 motif where two ligand molecules bind side-by-side in an antiparallel fashion. nih.govnih.gov The specific binding stoichiometry can be influenced by the local DNA sequence and the presence of modifications, such as UV-induced damage. nih.gov Docking studies are used to calculate the binding energy, which quantifies the stability of the ligand-DNA complex. For perspective, the binding energies for small molecules interacting with DNA can be in a similar range to the -6.93 kcal/mol observed for dapoxetine (B195078) in separate studies. scielo.org.za

Table 1: Summary of this compound (Distamycin A) DNA Binding Characteristics from Computational Analysis
ParameterDescriptionKey Findings from SimulationsReferences
Preferred Binding SiteThe specific region of DNA where the ligand shows highest affinity.A+T rich sequences in the DNA minor groove. nih.govoup.compnas.org
Binding StoichiometryThe ratio of ligand molecules to DNA binding sites.Can exist in both 1:1 and 2:1 (ligand:DNA) complexes. nih.govnih.gov
Key InteractionsThe specific atomic forces stabilizing the complex.Hydrogen bonds (amide-N-H to base O2/N3), van der Waals contacts, and electrostatic interactions. nih.gov
Conformational Effect on DNAChanges induced in the DNA structure upon ligand binding.Induces stiffening of the DNA helix. nih.gov
Interaction EnergeticsThe calculated free energy of binding.Energetically favorable binding, leading to stable complex formation. scielo.org.zamdpi.com

While computational methods for predicting protein-ligand interactions are robust, their application to this compound is less common because its primary pharmacological target is DNA, not a specific protein active site. nih.govmdpi.com The main focus of computational studies has therefore been on its interaction with nucleic acids.

However, research has explored the ability of this compound and its analogues to indirectly affect proteins by competing with DNA-binding proteins, such as transcription factors. nih.gov By occupying a specific DNA sequence, this compound can block the binding of a protein that would normally recognize that site, thereby inhibiting its function. nih.gov For example, studies have shown that distamycin analogues can displace octamer transcription factors from their target DNA sequences. nih.gov In this context, computational models can help predict which DNA-protein interactions are most likely to be disrupted by this compound based on its sequence-selective binding profile.

Applications of Artificial Intelligence and Machine Learning in this compound SAR

The fields of artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools for accelerating drug discovery, including for DNA-binding agents like this compound and the broader class of pyrrole-imidazole polyamides (PIPs) to which it belongs. nih.govresearchgate.net

Machine learning algorithms can analyze large datasets of this compound analogues to build predictive Structure-Activity Relationship (SAR) models. bas.bg These models learn the complex, often non-linear relationships between a compound's structural features (represented by molecular descriptors) and its biological activity, such as DNA binding affinity or sequence specificity. bas.bgchemrxiv.org

By training on experimental data, including information from high-throughput techniques like Bind-n-seq, ML models can identify which chemical modifications are most likely to enhance a desired property. nih.gov For instance, such data-driven approaches have guided the design of novel PIPs with improved binding specificity through the strategic addition of moieties like β-alanine. nih.gov This allows medicinal chemists to focus synthetic efforts on compounds with the highest probability of success.

Table 2: Components of a Machine Learning Workflow for SAR Analysis of this compound Analogues
ComponentDescriptionExample ApplicationReferences
Training DataA dataset of compounds with known structures and biological activities.A library of pyrrole-imidazole polyamides with measured DNA binding affinities. chemrxiv.org
Molecular DescriptorsNumerical representations of a molecule's physicochemical properties.2D descriptors (e.g., fragment counts) or 3D descriptors (e.g., molecular shape). chemrxiv.org
Machine Learning ModelAn algorithm that learns the relationship between descriptors and activity.Gradient Boosting, Random Forest, or Artificial Neural Networks. bas.bg
Model ValidationThe process of assessing the model's predictive accuracy.Cross-validation and testing on an external set of unseen compounds. chemrxiv.org
Insight GenerationUsing the trained model to understand what drives activity.Identifying key molecular features that positively or negatively influence DNA binding. chemrxiv.orgnih.gov

A key application of AI in drug design is the development of predictive algorithms, often based on Quantitative Structure-Activity Relationship (QSAR) models, to evaluate virtual compounds before they are synthesized. chemrxiv.org For this compound, this involves creating an ML model trained on known analogues and then using it to screen a large virtual library of novel, hypothetical structures. The algorithm predicts the DNA-binding activity of each virtual compound, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing.

Ensemble learning methods, which combine the predictions of multiple individual models, have been shown to be particularly effective for predicting the binding behavior of small molecules to RNA targets and the same principles are applicable to DNA. chemrxiv.org Furthermore, cutting-edge generative AI approaches, such as diffusion models, offer the potential to design entirely new molecules from scratch, optimized to bind to a specific DNA sequence or fit within a protein pocket. youtube.com These predictive and generative technologies hold immense promise for the rational design of the next generation of this compound-based therapeutics.

Preclinical and in Vitro Biological Research on Stallimycin and Its Analogues

Antiviral Research Modalities and Mechanisms

Stallimycin (B1207440) has demonstrated efficacy against several viruses in in vitro studies, primarily by interfering with viral nucleic acid synthesis and replication processes.

This compound has shown potent inhibitory effects on the replication of specific viruses. In studies involving Herpes Simplex Virus (HSV), this compound has been documented to inhibit viral replication umich.edu. For Vaccinia Virus, distamycin A (a synonym for this compound) acts as a potent inhibitor of viral replication. Pulse-labeling experiments revealed that in the presence of this compound, the accumulation of most major late viral proteins was significantly impaired, suggesting a disruption in the viral replication cycle nih.gov. While direct in vitro studies detailing this compound's specific impact on SARS-CoV-2 replication are not extensively covered in the provided literature, the broader class of antiviral nucleoside analogues often targets viral RNA synthesis, including the inhibition of RNA-dependent RNA polymerase, a mechanism relevant to coronaviruses ucv.veresearchgate.net.

A key area of research for this compound has been its ability to selectively inhibit viral DNA synthesis. In cellular models infected with Herpes Simplex Virus (HSV), this compound has been observed to preferentially inhibit viral DNA synthesis over cellular DNA synthesis umich.edunih.gov. This selectivity is quantified by a "Selective Index" (SI), a metric derived from comparing the concentrations of the drug that inhibit viral DNA synthesis versus cellular DNA synthesis. This compound exhibits an SI value of 0.3 in these assays, indicating a positive selectivity for inhibiting viral DNA replication nih.gov.

In the context of Vaccinia Virus, studies using distamycin A have indicated a disruption in viral protein processing and assembly. Pulse-labeling experiments demonstrated that in the presence of the compound, most major late viral proteins failed to accumulate. Furthermore, viral DNA was observed to accumulate in large masses within the cytoplasm without evidence of virion assembly, suggesting that this compound interferes with downstream steps of the viral replication cycle, including protein processing and particle formation nih.gov. Specific details on viral protein processing or assembly disruption for other viruses like HSV or SARS-CoV-2 by this compound were not explicitly detailed in the provided search results.

Antiprotozoal Research Modalities and Cellular Targets

This compound and its analogues have also demonstrated significant antiprotozoal activity, particularly against parasitic protozoa.

This compound and its related compounds possess recognized antiprotozoal activities nih.govnih.govresearchgate.net. Research has specifically highlighted the inhibitory activity of this compound and its analogues against Trypanosoma brucei, the protozoan parasite responsible for Human African Trypanosomiasis (sleeping sickness) researchgate.net. Although specific IC50 values for this compound against Trypanosoma brucei were not detailed in the provided snippets, the compound class is established for its antiprotozoal effects nih.govnih.govresearchgate.netslideshare.net.

The precise cellular targets and biochemical pathways affected by this compound in protozoan pathogens are not exhaustively detailed in the provided literature. However, this compound's general mechanism of binding to the DNA minor groove and inhibiting DNA replication and RNA transcription nih.gov is a fundamental cellular process critical for parasite survival and proliferation. This DNA-targeting mechanism is a plausible route for its antiprotozoal action. Other antiprotozoal drugs are known to operate by interfering with specific protozoal enzyme pathways slideshare.net. For Trypanosoma brucei, research on other compounds has identified potential targets such as kinetoplast DNA (kDNA) synthesis researchgate.net, trypanothione (B104310) synthetase (TryS) researchgate.net, and the Target of Rapamycin (B549165) (TOR) kinase complexes nih.gov.

Data Table: Selective Index (SI) for this compound against HSV

DrugSelective Index (SI)Target VirusReference
This compound0.3Herpes Simplex Virus (HSV) nih.gov

Compound List

this compound

Distamycin A

Estalimicina

Stallimycine

Herperetin

Arabinosyladenine (ara-A)

Arabinosylhypoxanthine (ara-H)

Coformycin

Phosphonoacetic acid (PAA)

Arabinosylcytosine (ara-C)

Ribavirin

Tallimustine

Salinomycin

Nitazoxanide

Fagaronine

Azaanthraquinone

Amprolium

Fenbendazole

Metronidazole

Pyrimethamine/sulfadiazine

Atovaquone

Azithromycin

Chitosan

Artemisinin

Artemether

Lumefantrine

Amodiaquine

Sulfadoxine

Mefloquine

Cholic acid

T-705

Molnupiravir

Remdesivir

Lopinavir

Ritonavir

Paxlovid

Nirmatrelvir

Galidesivir (BCX4430)

Peptoid mimics of AMPs (e.g., MXB-1)

TAT-I24 peptide

Telaprevir

Grazoprevir

Boceprevir

Humic substances (HS)

Ascorbic acid

Zinc (Zn2+)

Selenium (Se−)

Advanced Methodologies for Stallimycin Research

Spectroscopic Techniques for Ligand-Target Interaction Characterization (e.g., NMR, Fluorescence Spectroscopy)

The characterization of the interaction between Stallimycin (B1207440) and its DNA target is fundamental to understanding its mechanism of action. Spectroscopic techniques offer powerful, non-invasive methods to probe these interactions at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides atomic-level insights into the binding of this compound to DNA. High-resolution NMR has been instrumental in examining the structural features of complexes formed between DNA and this compound analogues like distamycin A. nih.gov Upon binding, changes in the chemical shifts and broadening of proton signals in the this compound molecule and the DNA are observed, confirming the interaction. researchgate.net Two-dimensional NMR experiments, particularly those measuring the Nuclear Overhauser Effect (NOE), are crucial for determining the precise binding location and orientation. nih.gov Intermolecular NOEs observed between the pyrrole (B145914) protons of the ligand and the adenine (B156593) C2H protons of DNA have unambiguously positioned these molecules within the minor groove of A-T rich sequences. nih.gov NMR can also provide information on the dynamics of the complex, revealing how the ligand might move or exchange between binding sites. nih.govmdpi.com

NMR Experiment TypeInformation Gained on this compound-DNA Interaction
1D ¹H NMR Initial confirmation of binding via signal broadening and chemical shift perturbations.
2D NOESY Determination of ligand orientation and specific atomic contacts within the DNA minor groove.
2D ROESY Similar to NOESY, used for studying intermolecular proximities and complex dynamics.
¹H-¹⁵N HSQC (With isotopic labeling) To monitor changes in the chemical environment of specific atoms upon binding. mdpi.com

Fluorescence Spectroscopy is another sensitive technique used to characterize these interactions. This compound and its analogues are known to exhibit a significant enhancement of fluorescence upon binding to DNA. nih.gov This DNA-induced fluorescence is particularly pronounced when binding to A-T rich sequences, such as poly(dA-dT)·poly(dA-dT). nih.gov The fluorescent properties of distamycin A, for instance, show a considerable enhancement with an emission peak around 455 nm under ultraviolet excitation (320-340 nm) when bound to DNA. nih.gov This phenomenon allows for the quantitative determination of binding affinities (Kd), stoichiometry, and kinetics of the this compound-DNA interaction through fluorescence titration experiments. The change in fluorescence can be monitored as the concentration of DNA is varied, allowing for the calculation of key thermodynamic parameters governing the binding event.

Spectroscopic ParameterUtility in this compound-DNA Research
Fluorescence Enhancement Quantifies the extent of binding; used in titration experiments to determine binding affinity.
Emission Maximum (λem) Changes in the emission wavelength can indicate the polarity of the binding site environment.
Fluorescence Anisotropy Measures the tumbling rate of the molecule; an increase upon binding reflects the formation of a larger complex.
Binding Constant (Kd) Calculated from titration curves to quantify the strength of the ligand-DNA interaction.

High-Throughput Screening Methodologies for DNA Binding Affinity and Biological Activity Profiling

To efficiently discover and characterize this compound derivatives or other DNA-binding agents, high-throughput screening (HTS) methodologies are essential. These approaches allow for the rapid evaluation of large compound libraries for both their ability to bind DNA and their effects on cellular processes.

Screening for DNA Binding Affinity can be accomplished using several HTS-compatible assays. A common method is the fluorescent intercalator displacement (FID) assay . nih.gov In this assay, a fluorescent dye is first bound to DNA, causing it to emit a strong signal. When a compound like this compound, which binds to the minor groove, is added, it can displace the dye, leading to a measurable decrease in fluorescence. This change can be rapidly quantified in a microplate format to determine the DNA binding affinity of many compounds in parallel. nih.gov Another powerful technique is Affinity Selection Mass Spectrometry (ASMS) , which screens compound mixtures against a target biomolecule (in this case, a specific DNA sequence). embopress.orgyoutube.com The DNA-ligand complexes are separated from unbound compounds, and the bound ligands are identified by mass spectrometry, enabling the rapid identification of binders from complex libraries. embopress.org

Profiling for Biological Activity utilizes cell-based assays in an HTS format to understand the functional consequences of DNA binding.

Cell Viability/Cytotoxicity Screens: Assays such as those using resazurin (e.g., CellTiter-Blue) or measuring ATP content (e.g., CellTiter-Glo) are used to screen this compound and its analogues against panels of cancer cell lines to identify patterns of activity and potential resistance mechanisms.

High-Content Screening (HCS): This image-based HTS approach uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters. kuleuven.benih.gov Cells treated with this compound can be stained with fluorescent dyes to quantify various phenotypic changes, including cell cycle arrest, induction of apoptosis, changes in nuclear morphology, and DNA damage responses (e.g., γH2AX foci formation). This provides a rich dataset for profiling the compound's biological effects. kuleuven.be

HTS MethodApplication for this compound ResearchThroughput
Fluorescent Intercalator Displacement (FID) Quantifying DNA binding affinity by measuring the displacement of a DNA-bound dye. nih.govHigh (384/1536-well plates)
Affinity Selection Mass Spectrometry (ASMS) Identifying DNA-binding molecules from large, pooled compound libraries. embopress.orgHigh
Cell-Based Viability Assays Determining cytotoxic or anti-proliferative activity across diverse cell lines.Very High (1536-well plates)
High-Content Screening (HCS) Profiling multiple phenotypic effects (e.g., apoptosis, cell cycle) simultaneously. kuleuven.benih.govMedium to High

Genetic and Genomic Approaches in Biosynthesis Elucidation and Target Identification

Modern genetic and genomic strategies are pivotal in both understanding how this compound is produced by its host organism and in identifying its molecular targets within pathogenic or cancer cells.

Biosynthesis Elucidation involves identifying the complete set of genes responsible for producing this compound in Streptomyces distallicus. The primary approach is genome mining , where the organism's sequenced genome is searched for biosynthetic gene clusters (BGCs). These are physically clustered groups of genes that encode the enzymes and other proteins required for the synthesis of a natural product. By integrating genomic data with metabolomic analysis (e.g., mass spectrometry to detect this compound), researchers can link the compound to its specific BGC. mdpi.com Advanced methods like Natural Product Peptidogenomics (NPP) can further refine this process by matching mass spectrometry fragmentation data directly to genomic sequences, accelerating the characterization of the biosynthetic pathway. nih.gov Once the BGC is identified, genetic manipulation techniques (e.g., gene knockouts) can be used to confirm the function of individual genes in the pathway.

Target Identification utilizes genomic tools to uncover the cellular components or pathways that this compound interacts with to exert its biological effect.

Subtractive Genomics: This bioinformatics approach is used to identify potential drug targets in pathogens. nih.govmdpi.comresearchgate.net It involves comparing the entire proteome of a pathogen with that of its host (e.g., human). Proteins that are essential for the pathogen's survival but are absent in the host are identified as high-priority potential targets. nih.govmdpi.com this compound's activity against such targets could then be validated.

Chemical Genomics: This experimental approach uses genome-wide libraries of mutant strains (e.g., the yeast deletion collection) to identify genes that modify the cell's sensitivity to a compound. wiley-vch.de By growing these libraries in the presence of this compound, strains that are hypersensitive to the drug can be identified. The deleted gene in such a strain may encode the drug's direct target or a component of a pathway that is compromised by the drug, providing valuable clues to its mechanism of action. wiley-vch.denih.gov

Cell-Based Assays for Mechanistic Elucidation and Pathway Analysis

Cell-based assays are indispensable for moving beyond simple cytotoxicity and dissecting the specific molecular mechanisms and cellular pathways affected by this compound. immunologixlabs.comaccelevirdx.com These assays provide a biologically relevant context to study the drug's effects on complex processes within intact cells. nuvisan.com

Cell Cycle Analysis: As a DNA-binding agent, this compound is likely to interfere with DNA replication or mitosis. Flow cytometry is used to analyze the DNA content of cells treated with the compound. murigenics.com This can reveal if this compound causes cells to accumulate in a specific phase of the cell cycle (e.g., G1, S, or G2/M), indicating interference with cell cycle checkpoints or progression. murigenics.com

Apoptosis and Cell Death Assays: To determine if this compound induces programmed cell death, various assays can be employed. These include Annexin V/Propidium Iodide staining to detect early and late apoptotic cells, and assays to measure the activity of caspases, the key executioner enzymes of apoptosis.

DNA Damage Response (DDR) Assays: this compound's interaction with DNA may trigger the cell's DDR pathways. The activation of these pathways can be monitored by measuring the phosphorylation of key proteins like ATM, ATR, and H2AX (forming γH2AX foci) through immunofluorescence microscopy or Western blotting.

Reporter Gene Assays: These assays are used to investigate the effect of this compound on the activity of specific transcription factors. A reporter gene (e.g., luciferase) is placed under the control of a promoter containing the DNA binding site for a transcription factor of interest. Inhibition of the reporter signal in the presence of this compound would suggest that it blocks the binding or function of that transcription factor. nih.gov

Cell Invasion and Migration Assays: For cancer research, assays like the Transwell (or Boyden chamber) assay can determine if this compound affects the metastatic potential of cancer cells by measuring their ability to migrate or invade through a matrix. murigenics.com

Assay TypeTechnique UsedMechanistic Question Addressed
Cell Cycle Analysis Flow CytometryDoes this compound cause arrest at a specific cell cycle phase? murigenics.com
Apoptosis Assay Annexin V Staining, Caspase ActivityDoes this compound induce programmed cell death? immunologixlabs.com
DNA Damage Response Immunofluorescence (γH2AX foci)Does this compound activate DNA repair pathways?
Reporter Gene Assay Luciferase/Fluorescent Protein ReadoutDoes this compound inhibit specific transcription factors? nih.gov
Cell Invasion Assay Transwell ChamberCan this compound inhibit cancer cell metastatic behavior? murigenics.com

Structural Biology Techniques for Macromolecular Complex Determination (e.g., X-ray Crystallography, Cryo-EM of DNA-Stallimycin Complexes)

Obtaining high-resolution three-dimensional structures of this compound bound to its macromolecular targets is the ultimate goal for understanding its mechanism and for guiding the rational design of improved derivatives.

X-ray Crystallography is a powerful technique for determining the atomic-resolution structure of DNA-ligand complexes. springernature.com The process involves co-crystallizing this compound with a short, specific sequence of double-stranded DNA. These crystals are then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate a three-dimensional electron density map of the complex. mun.ca This map reveals the precise binding mode of this compound in the DNA minor groove, showing specific hydrogen bonds, van der Waals contacts, and the role of water molecules in mediating the interaction. Furthermore, it can show subtle drug-induced changes in DNA conformation, such as the widening of the minor groove or the bending of the helical axis. gatech.edu

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structures of large and dynamic macromolecular assemblies that are often difficult to crystallize. nih.gov While this compound-DNA complexes themselves may be too small for current Cryo-EM methods, the technique is invaluable for visualizing how this compound might affect larger DNA-protein complexes. wiley.com For example, Cryo-EM could be used to determine the structure of a transcription factor bound to its promoter DNA in both the absence and presence of this compound. Comparing these structures could reveal how this compound displaces the protein or locks it into an inactive conformation. nih.gov Cryo-EM can capture multiple conformational states from a single sample, providing insights into the dynamic process of ligand binding and target inhibition. nih.govcam.ac.uk

Emerging Research Directions and Future Perspectives

Development of Advanced Sequence-Specific DNA-Targeting Ligands Beyond Stallimycin (B1207440)

This compound's ability to bind specifically to A-T rich DNA sequences serves as a foundational principle for the development of next-generation DNA-targeting ligands scinews.uznih.govnih.gov. Future research aims to transcend this compound's inherent specificity by designing molecules with enhanced sequence recognition capabilities. This involves exploring modifications to the pyrrolamide backbone or introducing novel chemical motifs that can achieve greater precision in targeting specific DNA sequences, potentially including G-C rich regions or more complex genomic structures. Strategies may include computational design, combinatorial synthesis of diverse pyrrolamide analogs, and the incorporation of non-natural amino acids or chemical linkers to fine-tune DNA interaction affinity and selectivity. The goal is to create ligands that can precisely modulate gene expression or disrupt specific DNA-protein interactions with unprecedented accuracy.

Exploiting Novel Enzyme Inhibition Profiles for Targeted Intervention Strategies

While this compound's primary known interaction is with DNA, the pyrrolamide class has also demonstrated activity against key enzymes. For instance, certain pyrrolamides are known to inhibit DNA gyrase, an essential enzyme for bacterial DNA synthesis, leading to antibacterial effects mdpi.com. More recently, this compound has been investigated for its potential to inhibit the SARS-CoV-2 papain-like protease (PLpro), a critical viral enzyme researchgate.netresearchgate.net. Future research directions include systematically screening this compound and its derivatives against a broader spectrum of enzymes relevant to various diseases. This could involve identifying new bacterial or viral targets, or even human enzymes involved in pathological pathways. By uncovering novel enzyme inhibition profiles, researchers can develop targeted intervention strategies that leverage the unique structural features of pyrrolamides for therapeutic applications beyond direct DNA binding.

Rational Design of Multi-Targeting Agents for Complex Biological Systems

This compound itself exhibits a range of biological activities, including antibacterial, antiviral, and antiprotozoal effects mdpi.comnih.govnih.gov. Furthermore, its structure has been utilized as a scaffold for conjugating cytotoxic agents, thereby enhancing its antitumor efficacy scinews.uznih.govmedkoo.com. This dual activity and the ability to serve as a platform for functionalization highlight the potential for designing multi-targeting agents. Future research will focus on the rational design of hybrid molecules that combine this compound's DNA-binding properties with other pharmacologically active moieties. Such multi-targeting agents could address complex biological systems, such as diseases with multifactorial etiologies, by simultaneously engaging multiple cellular pathways or targets, potentially leading to synergistic therapeutic outcomes and overcoming resistance mechanisms.

Challenges and Opportunities in Pyrrolamide Research for Chemical Biology

The pyrrolamide class, represented by this compound, presents both significant challenges and compelling opportunities for chemical biology mdpi.comresearchgate.net. A primary challenge lies in the complex synthesis and structural optimization required to enhance potency, selectivity, and drug-like properties while minimizing potential toxicity mdpi.com. Overcoming bacterial resistance mechanisms is another critical challenge. However, these challenges are matched by considerable opportunities. The rich biological activity profile of pyrrolamides, including their antibacterial potential against drug-resistant strains, offers a promising avenue for developing new antimicrobial agents mdpi.com. Furthermore, their ability to interact with DNA and enzymes makes them valuable chemical probes for dissecting biological processes. Research into natural product biosynthesis pathways for pyrrolamides also offers opportunities for discovering novel analogs with unique properties bocsci.com.

Challenge/OpportunityDescription
Challenges
Synthesis ComplexityIntricate multi-step synthesis and purification of pyrrolamide structures.
Specificity OptimizationFine-tuning DNA binding affinity and sequence selectivity, or identifying novel enzyme targets.
Overcoming ResistanceAddressing bacterial resistance mechanisms that may emerge against pyrrolamide-based antibiotics.
Potential ToxicityMitigating any inherent or acquired toxicity associated with pyrrolamide derivatives or their conjugates.
Opportunities
Novel AntibacterialsDevelopment of agents effective against multidrug-resistant bacteria, leveraging pyrrolamide scaffolds.
Antiviral and Antitumor AgentsExploring and enhancing antiviral and antitumor activities, potentially through structural modifications or conjugation strategies.
Chemical Biology ToolsUtilizing pyrrolamides as probes to understand DNA-protein interactions, gene regulation, and cellular pathways.
Biosynthesis Pathway ExplorationInvestigating natural biosynthesis pathways to discover new pyrrolamide analogs with unique structural and functional properties.
Multi-targeting StrategiesDesigning hybrid molecules that engage multiple therapeutic targets simultaneously for complex diseases.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

Understanding the precise molecular mechanisms by which this compound and its derivatives exert their effects is crucial for rational drug design and the development of effective therapeutic strategies. The integration of 'omics' technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to achieve this comprehensive mechanistic understanding researchgate.netresearchgate.net. Future research will leverage these high-throughput technologies to identify this compound's complete set of cellular targets, elucidate downstream signaling pathways affected by its DNA binding or enzyme inhibition, and characterize cellular responses and potential off-target effects. This data-driven approach can reveal previously unknown biological interactions, identify biomarkers for efficacy or resistance, and guide the design of improved this compound analogs with tailored pharmacological profiles.

Q & A

Q. How can researchers ensure methodological reproducibility in Stallimycin experiments?

To ensure reproducibility, document experimental protocols in detail, including compound preparation (e.g., solvent systems, purity validation), assay conditions (temperature, pH, incubation time), and instrumentation calibration. For new compounds, provide NMR, HPLC, or mass spectrometry data; for known compounds, cite prior characterization methods . Include deviations from standard methods (e.g., modified incubation times) and validate results across independent replicates. Supplemental materials should host raw datasets or extended protocols .

What frameworks are recommended for formulating hypothesis-driven research questions on this compound’s mechanisms?

Use the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to define in vitro or in vivo studies (e.g., "Does this compound [intervention] reduce biofilm formation [outcome] in Staphylococcus aureus [population] compared to vancomycin [comparison]?"). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability and scientific impact .

Q. How should researchers address variability in this compound’s antimicrobial efficacy across studies?

Conduct sensitivity analyses to identify confounding variables (e.g., bacterial strain heterogeneity, subculture conditions). Use standardized reference strains (e.g., ATCC controls) and report growth medium composition (e.g., cation-adjusted Mueller-Hinton broth). Statistical tools like ANOVA or mixed-effects models can isolate variability sources .

Advanced Research Questions

Q. What statistical approaches are optimal for analyzing contradictory data in this compound dose-response studies?

For non-linear dose-response relationships, employ hierarchical Bayesian models to account for inter-study variability. Use meta-analysis frameworks (e.g., random-effects models) to reconcile discrepancies across datasets. Report confidence intervals and p-values adjusted for multiple comparisons .

Q. How can researchers validate this compound’s in vivo efficacy while adhering to preclinical reporting standards?

Follow NIH guidelines for animal studies: detail sample size justification (power analysis), randomization protocols, and blinding procedures. Include pharmacokinetic parameters (e.g., Cmax, AUC) and toxicity endpoints (e.g., histopathology scores). Reference ARRIVE checklist items for comprehensive reporting .

Q. What strategies mitigate bias in this compound’s transcriptomic profiling experiments?

Implement batch correction algorithms (e.g., ComBat) for microarray/RNA-seq data. Validate findings with orthogonal methods (e.g., qPCR, CRISPR knockdown). Use negative controls (e.g., untreated samples) and pre-register analysis pipelines to reduce hypothesis fishing .

Methodological Design & Analysis

Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?

Use a factorial design to test substituent effects across multiple positions. Characterize derivatives via X-ray crystallography or molecular docking to correlate structural changes with bioactivity. Apply QSAR models (e.g., CoMFA) to predict optimal modifications .

Q. What criteria determine whether to use primary or secondary data in this compound meta-analyses?

Prioritize primary data for hypothesis testing (e.g., original MIC values). Use secondary data (e.g., published IC50 values) only if accompanied by metadata (e.g., assay type, sample size). Cross-validate findings with independent datasets to avoid overfitting .

Ethical & Reporting Considerations

Q. How should researchers disclose conflicts of interest in this compound studies involving industry partnerships?

Declare all funding sources, material contributions (e.g., compound libraries), and institutional affiliations in the "Acknowledgments" section. Adhere to ICMJE guidelines for authorship criteria to exclude undue influence .

Q. What are the best practices for managing and sharing this compound research data?

Create a Data Management Plan (DMP) outlining storage formats (e.g., .csv for raw spectra), access protocols (e.g., embargo periods), and repositories (e.g., Zenodo, ChEMBL). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .

Data Interpretation & Publication

Q. How to address non-significant results in this compound resistance studies without compromising scientific rigor?

Report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize "negative" findings. Discuss biological plausibility (e.g., efflux pump overexpression) and propose follow-up experiments (e.g., efflux inhibition assays) .

Q. What visualization techniques enhance clarity in presenting this compound’s synergistic effects with other antibiotics?

Use isobolograms or Chou-Talalay plots to depict synergy (combination index <1). For time-kill assays, apply heatmaps with gradient scales. Avoid overcrowding figures; place secondary data (e.g., SEMs) in supplemental files .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.